2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 35086-95-4
VCID: VC11662258
InChI:
SMILES:
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.1

2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

CAS No.: 35086-95-4

Cat. No.: VC11662258

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride - 35086-95-4

Specification

CAS No. 35086-95-4
Molecular Formula C9H13Cl2NO
Molecular Weight 222.1

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound consists of a propan-1-ol backbone substituted at the second carbon with an amino group and at the first carbon with a 4-chlorophenyl moiety. The hydrochloride salt forms via protonation of the amine group, yielding a crystalline solid with improved handling properties. The chlorine atom at the para position of the phenyl ring influences electronic distribution, enhancing the compound’s lipophilicity and potential receptor-binding affinity.

Physicochemical Properties

Critical parameters derived from experimental data include:

PropertyValue
Molecular Formula (Base)C9H13Cl2NO\text{C}_9\text{H}_{13}\text{Cl}_2\text{NO}
Molecular Weight222.112 g/mol
Melting Point244–245°C
Exact Mass221.037415 g/mol
LogP3.22
PSA46.25 Ų

The hydrochloride form increases molecular weight by 36.46 g/mol (addition of HCl). The high melting point suggests strong ionic interactions in the crystalline lattice .

Synthesis and Manufacturing

Synthetic Pathways

The base compound is typically synthesized via a two-step process:

  • Ring-Opening Addition: Propylene oxide reacts with hydrochloric acid (15–38% concentration) at −5–85°C to yield β-chloropropanol. This step avoids solvents, improving atom economy .

  • Ammonolysis: β-chloropropanol undergoes reaction with excess liquid ammonia catalyzed by alkali metal halides (e.g., KI or KBr) at 50–200°C. The hydrochloride salt forms by treating the free base with HCl gas or aqueous hydrochloric acid.

Key reaction conditions:

ParameterOptimal Range
Temperature (Step 1)55–60°C
Temperature (Step 2)80–140°C
CatalystKI/KBr (1–5 mol%)
Ammonia Ratio1:15–25 (β-chloropropanol:NH₃)

This method avoids expensive catalysts like Raney nickel, reducing production costs by ~40% compared to traditional reduction routes .

Yield Optimization

Pharmacological and Biological Activity

Hypothesized Applications

  • Antidepressants: As a norepinephrine reuptake inhibitor (structural similarity to atomoxetine).

  • Antihypertensives: Potential α-adrenergic receptor modulation.

  • Antimicrobials: Chlorinated aromatics often disrupt microbial cell membranes.

Further in vitro assays are required to validate these hypotheses.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Beta-blockers: Via alkylation of the amine group.

  • Antipsychotics: Functionalization of the aromatic ring.

Chiral Resolution

Its stereogenic centers make it valuable for preparing chromatographic stationary phases to separate enantiomers in racemic mixtures.

Future Research Directions

  • Pharmacokinetic Studies: Assess absorption, distribution, and metabolism in model organisms.

  • Target Identification: High-throughput screening against receptor libraries.

  • Process Intensification: Continuous-flow reactors to enhance ammonolysis efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator